2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a pyrimidine ring with an amino and oxo group, a sulfanyl linkage, and an acetamide group attached to a diethylphenyl ring. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the pyrimidine ring.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Final Coupling with Diethylphenyl Ring: The final step involves coupling the intermediate with a diethylphenyl derivative, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as dihydrofolate reductase (DHFR) or other key enzymes in nucleotide synthesis.
Pathways Involved: By inhibiting these targets, the compound can disrupt critical pathways in cell growth and replication, making it a potential candidate for anticancer or antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound used in cancer treatment, known for its inhibition of folate-dependent enzymes.
Methotrexate: Another folate analog used in chemotherapy, targeting dihydrofolate reductase.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is unique due to its specific structural features, such as the sulfanyl linkage and the diethylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-10-6-5-7-11(4-2)15(10)19-14(22)9-23-16-18-12(17)8-13(21)20-16/h5-8H,3-4,9H2,1-2H3,(H,19,22)(H3,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMJVJUPMYHNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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